
1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of the benzodioxin family, which is known for its diverse biological activities and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride (LiH) and N,N-dimethylformamide (DMF) as the reaction medium .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl or aralkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted benzodioxin derivatives .
Applications De Recherche Scientifique
1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent for diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar structural features.
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine: Known for its α1A-adrenergic selective antagonist properties.
3,4-Ethylenedioxy-N-methylamphetamine: Another structurally related compound with different biological activities.
Uniqueness
1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- stands out due to its specific substitution pattern and the resulting unique chemical and biological properties. Its potential therapeutic applications, particularly in treating diseases like Alzheimer’s, highlight its significance in scientific research .
Propriétés
Numéro CAS |
1269534-67-9 |
|---|---|
Formule moléculaire |
C14H21NO3 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C14H21NO3/c1-10(2)18-14(9-15-3)11-4-5-12-13(8-11)17-7-6-16-12/h4-5,8,10,14-15H,6-7,9H2,1-3H3 |
Clé InChI |
YSMUGLRICXQJMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(CNC)C1=CC2=C(C=C1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


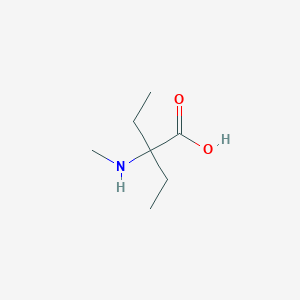
![1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine](/img/structure/B15095679.png)
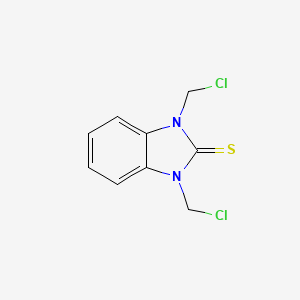
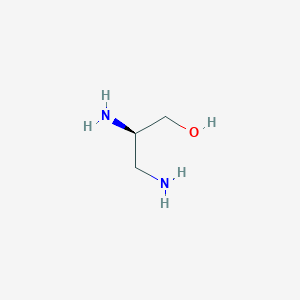
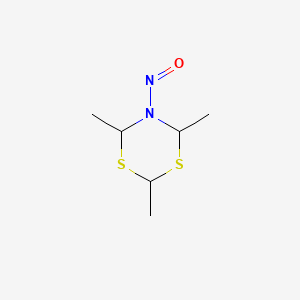
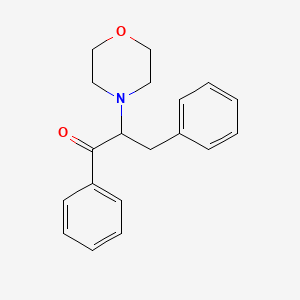


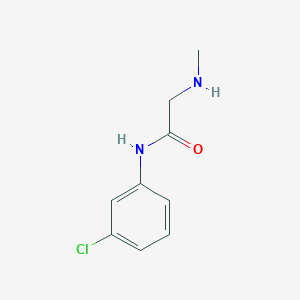
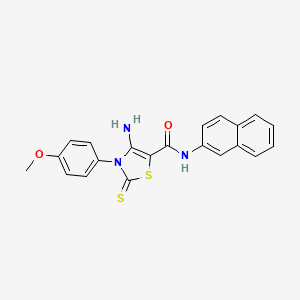


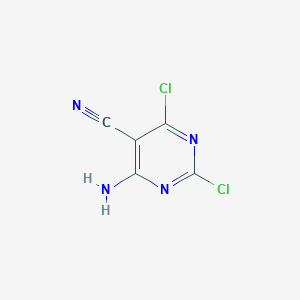
![Potassium;2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonate](/img/structure/B15095754.png)
